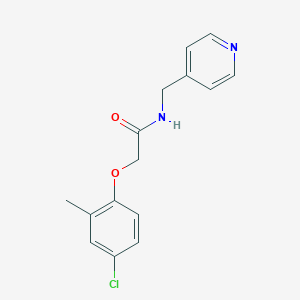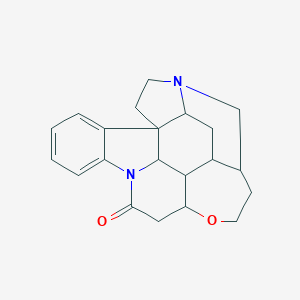
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide, also known as PYR-1, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of cell death, and the suppression of tumor growth in vivo. It has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide in lab experiments is its specificity for certain enzymes involved in cancer cell growth, which makes it a promising candidate for targeted therapies. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide, including:
1. Further studies on its mechanism of action to optimize its use in lab experiments.
2. Studies on its potential use in combination therapies with other anticancer drugs.
3. Studies on its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
4. Studies on its pharmacokinetics and pharmacodynamics to optimize its use in clinical trials.
5. Studies on its potential use in personalized medicine, based on individual genetic profiles.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide is a promising candidate for further research in the field of cancer research and has various biochemical and physiological effects that make it a valuable tool for scientific research. Further studies are needed to optimize its use in lab experiments and clinical trials, and to explore its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide involves the reaction of 4-chloro-2-methylphenol with 4-pyridylmethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
properties
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide |
|---|---|
Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(16)2-3-14(11)20-10-15(19)18-9-12-4-6-17-7-5-12/h2-8H,9-10H2,1H3,(H,18,19) |
InChI Key |
FQSLWNVMZUFCGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)



![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)